ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid
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Overview
Description
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is a complex polymeric compound. This compound is synthesized through the polymerization of various monomers, including alpha-D-glucopyranoside, methyl, 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol]. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] involves several steps:
Polymerization: The monomers are polymerized under controlled conditions to form the desired polymer. This process typically involves the use of catalysts and specific reaction conditions such as temperature and pressure.
Purification: The resulting polymer is purified to remove any unreacted monomers and by-products. This can be achieved through techniques such as precipitation, filtration, and chromatography.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The polymer is then subjected to various purification steps to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s structure by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are conducted under an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions. The conditions depend on the specific substitution being carried out.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield reduced forms of the polymer with modified functional groups.
Scientific Research Applications
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polymerization reactions and the properties of polymeric materials.
Biology: The polymer is used in various biological studies, including the investigation of cellular processes and the development of biomaterials.
Industry: The polymer is used in the production of coatings, adhesives, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to changes in cellular processes. The specific molecular targets and pathways depend on the application and the specific structure of the polymer.
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler methylated glucose derivative used in biochemical research.
Polyethylene glycol (PEG): A polymer used in various industrial and medical applications.
Polyvinyl alcohol (PVA): A water-soluble polymer used in adhesives, coatings, and films.
Uniqueness
Alpha-D-Glucopyranoside, methyl, polymer with 1,4-benzenedicarboxylic acid, 1,2-ethanediol, methyloxirane, oxirane, and 2,2’-oxybis[ethanol] is unique due to its complex structure and the combination of monomers used in its synthesis
Properties
CAS No. |
99770-02-2 |
---|---|
Molecular Formula |
C26H46O17 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C7H14O6.C4H10O3.C3H6O.C2H6O2.C2H4O/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-12-7-6(11)5(10)4(9)3(2-8)13-7;5-1-3-7-4-2-6;1-3-2-4-3;3-1-2-4;1-2-3-1/h1-4H,(H,9,10)(H,11,12);3-11H,2H2,1H3;5-6H,1-4H2;3H,2H2,1H3;3-4H,1-2H2;1-2H2/t;3-,4-,5+,6-,7+;;;;/m.1..../s1 |
InChI Key |
DVVVAOYJBXAQNQ-INBSTMBBSA-N |
Isomeric SMILES |
CC1CO1.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
Canonical SMILES |
CC1CO1.COC1C(C(C(C(O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
Related CAS |
99770-02-2 |
Origin of Product |
United States |
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